molecular formula C18H20N4O3S B6479999 2-[4-(piperidine-1-sulfonyl)phenyl]-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile CAS No. 941243-99-8

2-[4-(piperidine-1-sulfonyl)phenyl]-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B6479999
CAS No.: 941243-99-8
M. Wt: 372.4 g/mol
InChI Key: CVKHMWFVIJIATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (ID: D434-0661) is a 1,3-oxazole-4-carbonitrile derivative with a piperidine-1-sulfonyl group at the 4-position of the phenyl ring and a propenylamino substituent at the 5-position of the oxazole core. Its molecular formula is C₁₈H₂₀N₄O₃S (MW: 372.44 g/mol), and it is available in 38 mg quantities .

Properties

IUPAC Name

2-(4-piperidin-1-ylsulfonylphenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-2-10-20-18-16(13-19)21-17(25-18)14-6-8-15(9-7-14)26(23,24)22-11-4-3-5-12-22/h2,6-9,20H,1,3-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKHMWFVIJIATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural differences and properties of the target compound and its analogues:

Compound Name / ID Substituents (Oxazole Position) Molecular Formula MW (g/mol) Notable Features / Activity References
Target: 2-[4-(Piperidine-1-sulfonyl)phenyl]-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile 2: Piperidine-1-sulfonyl phenyl
5: Propenylamino
C₁₈H₂₀N₄O₃S 372.44 High synthetic accessibility
Compound №6: 2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile 2: Tolyl
5: Piperidine sulfonyl
C₁₈H₂₀N₃O₃S 377.44 High cytokinin-like activity
5-(4-Ethylpiperazin-1-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile 5: Ethylpiperazine
2: Piperidine sulfonyl phenyl
C₂₁H₂₈N₆O₃S 444.55 Enhanced solubility via ethylpiperazine
5-{[(4-Methylphenyl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile 5: Benzylamino (4-methyl)
2: Piperidine sulfonyl phenyl
C₂₃H₂₄N₄O₃S 452.53 Improved lipophilicity
5-[(2-Methylpropyl)amino]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (D434-0719) 5: 2-Methylpropylamino
2: Pyrrolidine sulfonyl phenyl
C₁₈H₂₂N₄O₃S 374.46 Reduced steric hindrance
5-(4-Methoxyanilino)-2-[4-(4-methylpiperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile 5: 4-Methoxyanilino
2: 4-Methylpiperidine sulfonyl phenyl
C₂₃H₂₄N₄O₄S 468.53 Electron-rich aromatic system

Physicochemical Properties

  • Molecular Weight: The target (372.44 g/mol) is lighter than ethylpiperazine (444.55 g/mol, ) and methoxyanilino (468.53 g/mol, ) derivatives, suggesting better bioavailability .
  • Polarity : Piperidine sulfonyl groups (target, ) introduce moderate polarity, whereas pyrrolidine sulfonyl () may reduce it due to smaller ring size .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.